molecular formula C21H32O4 B1204011 20-Dihydrocorticosterone CAS No. 35531-74-9

20-Dihydrocorticosterone

Cat. No.: B1204011
CAS No.: 35531-74-9
M. Wt: 348.5 g/mol
InChI Key: DCMCEXCRUWBAFV-LPQWTHIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

20-Dihydrocorticosterone is a metabolite of the endogenous glucocorticoid corticosterone, formed by the action of the enzyme 20-beta-hydroxysteroid oxidoreductase . This enzymatic transformation is a key metabolic pathway that influences steroid hormone activity and receptor binding. Research indicates that this compound is a ligand for corticosteroid receptors. Studies on dispersed colonic mucosal cells have shown that corticosterone is metabolized to this compound, and it is this metabolite, not the native steroid, that becomes receptor-bound and translocates to the nuclear fraction . This highlights its significant role in the intracellular mechanism of action of corticosterone and suggests its importance in studying mineralocorticoid and glucocorticoid signaling pathways. As a research tool, this compound is valuable for investigating steroid metabolism, enzyme kinetics, and the complex interplay between steroid hormones and their nuclear receptors in various physiological and pharmacological contexts . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35531-74-9

Molecular Formula

C21H32O4

Molecular Weight

348.5 g/mol

IUPAC Name

(8S,9S,10R,11S,13S,14S,17S)-17-(1,2-dihydroxyethyl)-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H32O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,14-19,22,24-25H,3-8,10-11H2,1-2H3/t14-,15-,16+,17-,18?,19+,20-,21-/m0/s1

InChI Key

DCMCEXCRUWBAFV-LPQWTHIFSA-N

SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(CO)O)C)O

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(CO)O)C)O

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(CO)O)C)O

Synonyms

20-DHCS
20-dihydrocorticosterone
4-pregnene-11,20,21-triol-3-one

Origin of Product

United States

Enzymatic Formation and Biotransformation of 20 Dihydrocorticosterone

Key Enzymes Mediating 20-Reduction of C21 Steroids

20-Hydroxysteroid Dehydrogenase (20-HSD) Isoforms

20-Hydroxysteroid dehydrogenases (20-HSDs) are a group of NAD(P)(H)-dependent oxidoreductases that are pivotal in the metabolism of steroid hormones. bham.ac.uk These enzymes belong to two major protein superfamilies: the aldo-keto reductases (AKRs) and the short-chain dehydrogenases/reductases (SDRs). nih.govmdpi.com They are responsible for the reversible conversion of a ketone at the C20 position of a steroid to a hydroxyl group. biorxiv.org

A key feature of 20-HSDs is their stereospecificity, which dictates the orientation of the newly formed hydroxyl group, resulting in either a 20α- or a 20β-hydroxy metabolite. This specificity is critical as the different stereoisomers can have distinct biological activities.

20α-Hydroxysteroid Dehydrogenase (20α-HSD): This isoform catalyzes the formation of 20α-hydroxy steroids. For instance, it is responsible for the reduction of progesterone (B1679170) to the less active 20α-hydroxyprogesterone. nih.govpnas.org Human 20α-HSD (AKR1C1) is a member of the aldo-keto reductase superfamily and demonstrates a preference for reducing progesterone. nih.govoup.com

20β-Hydroxysteroid Dehydrogenase (20β-HSD): This isoform generates 20β-hydroxy steroids. In some species, like chickens, 20β-HSD activity is prominent in the metabolism of corticosterone (B1669441), converting it to 20β-dihydrocorticosterone. biorxiv.org Certain bacterial species also express 20β-HSDs that can metabolize cortisol to 20β-dihydrocortisol. nih.gov

The stereospecificity of these enzymes is determined by the three-dimensional structure of their active sites, which orients the steroid substrate in a precise manner relative to the cofactor for hydride transfer. pnas.org

The catalytic mechanism of 20-HSDs, like other members of the AKR and SDR superfamilies, involves a cofactor-mediated hydride transfer and a proton relay system. nih.govbiorxiv.org The reaction follows an ordered bi-bi kinetic mechanism where the cofactor (NADPH or NADH) binds first, followed by the steroid substrate. pnas.org

The core of the catalytic process is the transfer of a hydride ion (H-) from the nicotinamide (B372718) ring of the cofactor to the C20 carbonyl carbon of the steroid. nih.govpnas.org This is facilitated by a catalytic triad (B1167595) of amino acid residues within the enzyme's active site, typically involving a tyrosine, a lysine, and a serine or histidine. nih.gov The tyrosine residue acts as a general acid, donating a proton to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates the hydride attack. nih.gov

A proton relay system, a network of hydrogen-bonded amino acid residues and water molecules, is crucial for shuttling protons to and from the active site, thereby stabilizing the transition state and completing the reaction cycle. nih.govbiorxiv.org For instance, in a bacterial 20α-HSD, a multi-step proton relay mechanism has been described following the initial hydride transfer. biorxiv.org

20-HSD isoforms can utilize either NADH or NADPH as a cofactor for their reductive activity, although preferences can vary depending on the specific enzyme and tissue. biorxiv.org Human 20α-HSD can use both NADPH and NADH, but shows a preference for NADPH with a four-fold lower Km value. In a cell cytosolic preparation, the enzyme could use both NADPH and NADH as cofactors, but NADPH was preferred, giving 4-fold lower K(m) values. nih.gov In contrast, a bacterial 20α-HSD from Clostridium scindens is NADH-dependent. biorxiv.org

Kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) provide insights into the enzyme's affinity for its substrates and its catalytic efficiency. These parameters can vary significantly between different isoforms and with different steroid substrates.

Kinetic Parameters of 20-HSD Isoforms

EnzymeSubstrateCofactorKm (µM)Vmax (nmol/min/mg)Source
Human 20α-HSD (AKR1C1)ProgesteroneNADPH0.6- nih.gov
Clostridium scindens 20α-HSDHCortisone (B1669442)NADH22280 uniprot.org
Clostridium scindens 20α-HSDHCortisolNADH32110 uniprot.org
Butyricicoccus desmolans 20β-HSDHCortisolNADH-- uniprot.org
Bifidobacterium adolescentis 20β-HSDHCortisolNADH24.0721.08 (µmol·min−1·mg−1) nih.gov
Enzymatic Mechanisms of Action (e.g., Hydride Transfer, Proton Relay)

Carbonyl Reductase 1 (CBR1) as a 20β-Reduction Enzyme

Carbonyl Reductase 1 (CBR1), a member of the short-chain dehydrogenase/reductase (SDR) superfamily, is another key enzyme capable of catalyzing the 20β-reduction of glucocorticoids. mdpi.comresearchgate.net It is a cytosolic, NADPH-dependent enzyme with broad substrate specificity. researchgate.net

CBR1 plays a significant role in the metabolism of various endogenous and exogenous compounds, including glucocorticoids. It catalyzes the conversion of cortisol and corticosterone to their respective 20β-dihydro metabolites, 20β-dihydrocortisol and 20β-dihydrocorticosterone. researchgate.net This metabolic pathway is considered a novel mechanism for modulating glucocorticoid receptor activation.

Research has shown that CBR1 is widely expressed in human tissues and that its activity can influence the local concentration and action of glucocorticoids. researchgate.net The reduction of glucocorticoids by CBR1 generally leads to metabolites with reduced biological activity.

Substrate Specificity of Carbonyl Reductase 1 (CBR1)

EnzymeSubstrateProductCofactorSource
Human CBR1Cortisol20β-DihydrocortisolNADPH researchgate.net
Human CBR1Corticosterone20β-DihydrocorticosteroneNADPH researchgate.net
Pig CBR1Cortisol20β-DihydrocortisolNADPH
Pig CBR1Corticosterone20β-DihydrocorticosteroneNADPH

Substrate Specificity and Product Formation

The enzymes that catalyze the reduction of the C20 ketone group on corticosteroids are known as 20-hydroxysteroid dehydrogenases (20-HSDs), which belong to the aldo-keto reductase (AKR) superfamily. nih.govoup.com These enzymes exhibit substrate specificity, leading to the formation of different stereoisomers, and their activity is not limited to a single type of steroid.

Conversion of Cortisol to 20-Dihydrocortisol Isomers

Cortisol serves as a substrate for both 20α-HSD and 20β-HSD, which convert it to 20α-dihydrocortisol and 20β-dihydrocortisol, respectively. nih.gov This process is a significant pathway in the peripheral metabolism of cortisol. nih.gov For instance, certain gut bacteria like Clostridium scindens can convert cortisol to 20α-dihydrocortisol. biorxiv.orgillinois.edu The formation of these 20-reduced metabolites is considered an important enzymatic control point. nih.gov Urinary excretion of 20α-dihydrocortisol and 20β-dihydrocortisol occurs at rates comparable to or greater than that of free cortisol in healthy individuals, underscoring the physiological relevance of this metabolic pathway. nih.govunimi.it

Conversion of Corticosterone to 20-Dihydrocorticosterone Isomers

Corticosterone is a key substrate for 20-HSDs, which reduce it to 20α-dihydrocorticosterone and 20β-dihydrocorticosterone. natureblink.com This conversion is a recognized detoxification pathway, as the resulting metabolites typically exhibit reduced glucocorticoid activity. In avian species, for example, corticosterone metabolism in various organs yields this compound. natureblink.com Studies in chicken intestines have demonstrated the conversion of corticosterone to this compound, highlighting the role of 20-HSD in this process. natureblink.com

Tissue-Specific Distribution of 20-Reducing Enzyme Activity

The enzymatic activity responsible for producing this compound is distributed across various tissues, with the liver playing a central role, supplemented by significant contributions from several extra-hepatic sites. uc.edu

Hepatic Metabolism and Extra-Hepatic Sites

The liver is a primary site for steroid metabolism, where it deactivates steroid hormones circulating through it. uc.edu It contains a high concentration of metabolic enzymes, including 11β-HSD1 and various reductases that process glucocorticoids. nih.govoup.com The expression of 20α-HSD has been identified in the liver, where it contributes to the clearance of circulating corticosteroids. bioscientifica.com However, this metabolic function is not exclusive to the liver. Extra-hepatic sites, such as the kidneys, gastrointestinal tract, and adipose tissue, also play a crucial role in the biotransformation of these steroids. nih.govendocrine.org

Renal, Intestinal, and Adipose Tissue Contributions

The kidneys are a significant extra-hepatic site for corticosteroid metabolism, possessing enzymes that perform 20-reduction. uc.edunih.gov This renal metabolism helps regulate both local and systemic glucocorticoid levels. The intestine also contributes to steroid metabolism, with gut bacteria capable of metabolizing glucocorticoids like corticosterone and cortisol. physiology.org For instance, Clostridium scindens in the gut can produce 20α-HSD. asm.org Adipose tissue is another important site for glucocorticoid metabolism, expressing enzymes like 11β-HSD1 and 20-reductases that can modulate local steroid concentrations. endocrine.orgbioscientifica.com Studies have shown that 20α-HSD is expressed in adipose tissue, contributing to the local control of steroid hormone action. nih.gov

Interactive Data Table: Substrate Specificity of 20-Hydroxysteroid Dehydrogenases

SubstrateProduct(s)Key Enzyme(s)
Cortisol20α-Dihydrocortisol, 20β-Dihydrocortisol20α-HSD, 20β-HSD nih.gov
Corticosterone20α-Dihydrocorticosterone, 20β-Dihydrocorticosterone20α-HSD, 20β-HSD natureblink.com
Progesterone20α-Hydroxyprogesterone20α-HSD (AKR1C1) pnas.orgdrugbank.com
17α-Hydroxyprogesterone20β-reduced metabolite20β-HSD type 2 researchgate.net
11-Deoxycortisol20β-reduced metabolite20β-HSD type 2 researchgate.net

Gonadal and Brain Metabolism

The metabolism of corticosteroids, including the formation of this compound, exhibits tissue-specific patterns, particularly within the gonads and the brain. The enzyme responsible for the conversion of corticosterone to its 20-hydroxy derivatives is 20-hydroxysteroid dehydrogenase (20HSD). natureblink.com

In avian species, studies have revealed the presence of 20HSD activity in various organs. Notably, the testes and ovaries demonstrate the capacity to metabolize corticosterone. natureblink.comnih.gov In laying hens, follicular tissue readily converts corticosterone to 20β-dihydrocorticosterone. nih.gov Research on chicken tissues has shown that while 20HSD activity is abundant in the kidney and intestine, lower but detectable levels are present in the testis and even lower levels in the ovaries and brain. natureblink.combioscientifica.commerckmillipore.com Specifically, the mRNA transcripts for chicken 20HSD (ch20HSD) were found to have weaker expression in the brain, ovaries, and testes compared to other tissues like the kidney and colon. bioscientifica.commerckmillipore.com In these tissues, the conversion is an NADPH-dependent process. bioscientifica.com

The physiological role of this compound in these tissues is multifaceted. In the testes, 20α-hydroxy-C21 steroids have been shown to inhibit cytochrome P450C17, suggesting a role in modulating androgen synthesis. natureblink.com In the context of pregnancy in some mammals, 20α-HSD is crucial for metabolizing progesterone into an inactive form, which is essential for parturition. nih.govresearchgate.netwikipedia.org

The brain also exhibits the capacity for corticosterone metabolism, although the activity of 20HSD is comparatively low. natureblink.combioscientifica.commerckmillipore.com While mRNA for 20HSD has been detected in the chicken brain, the corresponding enzyme activity is nearly absent. bioscientifica.commerckmillipore.com This suggests that the local regulation of glucocorticoid action in the brain may rely more heavily on other metabolic pathways or that the role of this compound in this tissue is highly localized or specific to certain conditions.

Table 1: Distribution and Activity of 20-Hydroxysteroid Dehydrogenase (20HSD) in Avian Tissues

Tissue 20HSD mRNA Expression 20-Reductase Activity
Kidney High Abundant
Intestine High Abundant
Testis Lower Present
Ovary Weaker Present
Brain Weaker Nearly Absent

This table summarizes the relative expression of 20HSD mRNA and the observed enzymatic activity in various chicken tissues. natureblink.combioscientifica.commerckmillipore.com

Contribution of the Microbiome to 20-Reduction

The gut microbiome plays a significant role in the biotransformation of host-derived steroids, including glucocorticoids. biorxiv.orgnih.gov Specific bacterial species within the gut are capable of carrying out the 20-reduction of corticosteroids, leading to the formation of compounds like this compound. biorxiv.orgbiorxiv.orgillinois.edu

A notable example is the bacterium Clostridium scindens, which possesses enzymes that metabolize cortisol. biorxiv.orgbiorxiv.orgillinois.edu This bacterium expresses a gene, desC, that encodes for an NADH-dependent 20α-hydroxysteroid dehydrogenase (20α-HSDH). biorxiv.orgbiorxiv.orgillinois.edu This enzyme catalyzes the conversion of cortisol to 20α-dihydrocortisol. biorxiv.orgbiorxiv.orgillinois.edu The desC gene is co-expressed with other genes (desA and desB) involved in steroid metabolism, suggesting a coordinated enzymatic pathway. illinois.edu

Other gut bacteria, such as Butyricicoccus desmolans and Clostridium cadaveris, are capable of producing the stereoisomer, 20β-dihydrocortisol, through the action of a 20β-hydroxysteroid dehydrogenase (20β-HSDH). nih.govillinois.edu The gene responsible for this activity has been named desE and has been identified in a diverse range of gut bacteria, including bifidobacteria. illinois.edu

These microbial enzymatic activities are significant as they can influence the host's endocrine system by altering the pool of active steroids. biorxiv.org The formation of 20-reduced corticosteroids by the gut microbiome represents a component of the "sterolbiome," the collective metabolic capacity of the gut microbiota towards steroids. biorxiv.org This microbial metabolism can regulate the availability of substrates for other microbial enzymes, such as those that cleave the cortisol side-chain to produce androgens. biorxiv.orgbiorxiv.org

Table 2: Microbial Enzymes in Corticosteroid 20-Reduction

Enzyme Gene Organism Example Substrate Product Cofactor
20α-Hydroxysteroid Dehydrogenase desC Clostridium scindens Cortisol 20α-dihydrocortisol NADH
20β-Hydroxysteroid Dehydrogenase desE Butyricicoccus desmolans Cortisol 20β-dihydrocortisol NADH

This table details specific enzymes from gut bacteria involved in the 20-reduction of cortisol. biorxiv.orgnih.govbiorxiv.orgillinois.edu

Regulation of 20-Reducing Enzyme Expression and Activity

The expression and activity of 20-reducing enzymes, primarily 20α-hydroxysteroid dehydrogenase (20α-HSD), are subject to complex regulatory mechanisms at both the transcriptional and post-translational levels. These enzymes play a critical role in modulating the biological activity of steroid hormones.

Transcriptional and Post-Translational Regulation

The transcription of the gene encoding 20α-HSD is controlled by various transcription factors. nih.gov In monkeys, the activator protein 1 (Ap-1) binding site in the promoter region of the 20α-HSD gene is essential for its transcriptional activity. nih.gov Studies have shown that the absence of this Ap-1 site dramatically reduces transcription levels. nih.gov In rats, the transcription factor NUR77, a nuclear orphan receptor, is induced by Prostaglandin F2α (PGF2α) and subsequently stimulates the transcription of the 20α-HSD gene in the corpus luteum, which is crucial for the initiation of parturition. researchgate.net Other transcription factors implicated in the regulation of 20α-HSD include nuclear factor-Y (NF-Y) and specificity protein 1 (Sp-1). nih.gov

Post-translational modifications can also influence the activity of hydroxysteroid dehydrogenases. For instance, N-glycosylation has been shown to affect the activity of 11β-hydroxysteroid dehydrogenase, with mutagenesis of glycosylation sites leading to reduced or abolished enzyme activity. bioscientifica.com While specific post-translational modifications for this compound-producing enzymes are less characterized, the principle that such modifications can regulate enzyme function is well-established in the broader family of steroid dehydrogenases. bioscientifica.comuniprot.org

Modulation by Endocrine Factors and Cellular Milieu

Endocrine factors are key modulators of 20-reducing enzyme expression and activity. In teleost fish, gonadotropins regulate a shift in steroidogenesis from estradiol (B170435) to the maturation-inducing steroid 17α,20β-dihydroxy-4-pregnen-3-one by enhancing the transcription of 20β-HSD. researchgate.net Luteinizing hormone (LH) has been shown to elevate the mRNA levels of 20β-HSD. researchgate.net In rats, prolactin (PRL) reduces 20α-HSD mRNA levels and activity in the corpus luteum. oup.com Conversely, PGF2α induces the expression of 20α-HSD at the end of pregnancy. researchgate.net

Table 3: Regulators of 20-Hydroxysteroid Dehydrogenase (HSD) Expression and Activity

Regulator Type Specific Regulator Effect on HSD Species/System Studied
Transcription Factor Activator protein 1 (Ap-1) Essential for transcription Monkey
Transcription Factor NUR77 Induces transcription Rat
Endocrine Factor Gonadotropins (e.g., LH) Enhance transcription Teleost Fish
Endocrine Factor Prolactin (PRL) Reduces mRNA levels and activity Rat
Endocrine Factor Prostaglandin F2α (PGF2α) Induces expression Rat
Cellular Factor NADPH/NADH Required cofactor for activity Various

This table provides examples of factors that regulate the expression and activity of 20-hydroxysteroid dehydrogenases. bioscientifica.comnih.govresearchgate.netresearchgate.netoup.com

Physiological and Pathophysiological Roles of 20 Dihydrocorticosterone

Interaction with Steroid Receptors

The biological actions of 20-Dihydrocorticosterone (20-DHB), a metabolite of corticosterone (B1669441), are mediated through its interaction with intracellular steroid receptors, specifically the Glucocorticoid Receptor (GR) and the Mineralocorticoid Receptor (MR). ebi.ac.uk The nature and potency of these interactions determine the physiological and pathophysiological consequences of 20-DHB activity.

Glucocorticoid Receptor (GR) Binding and Activation

This compound has been identified as a weak endogenous agonist of the human glucocorticoid receptor (GR). nih.gov Its interaction with GR is characterized by lower affinity and potency compared to its parent steroid, cortisol. nih.gov

Studies have demonstrated that 20-DHB binds to GR with a lower affinity than cortisol. nih.gov In competitive binding assays, a 1000-fold higher concentration of unlabeled 20β-dihydrocortisol (20β-DHF), the human equivalent of 20-DHB, was required to displace dexamethasone (B1670325) from GR compared to cortisol. nih.govresearchgate.net

Functionally, 20β-DHF acts as a weak partial agonist of GR. nih.govresearchgate.net In reporter gene assays using A549 cells, high concentrations of 20β-DHF (2.5 μM) were needed to induce GR activation, and even then, the induction was only partial. researchgate.net Similarly, in HEK293 cells transfected with GR, 20β-DHF induced significant GR activation only at much higher concentrations than cortisol. endocrine-abstracts.org For instance, a 2.5 μM concentration of 20β-DHF resulted in a 1.8-fold induction of a reporter gene, whereas 100 nM of cortisol produced a 2.6-fold induction. endocrine-abstracts.org

However, despite its weak partial agonism in some assays, 20β-DHF can induce the transcription of several GR-responsive genes to a similar maximum level as cortisol, albeit at higher concentrations. researchgate.net This suggests that while its potency is lower, its efficacy in transactivating certain genes can be comparable to that of the primary glucocorticoid.

Table 1: Comparative Agonist Potency of 20β-Dihydrocortisol and Cortisol on GR

CompoundConcentration for Significant ActivationFold Induction (Relative to Vehicle)
20β-Dihydrocortisol (20β-DHF)2.5 μM1.8 ± 0.2
Cortisol100 nM2.6 ± 0.4
Data from HEK293 cells transfected with GR and a MMTV-luciferase reporter. endocrine-abstracts.org

Upon binding, 20-DHB is capable of inducing the nuclear translocation of GR. nih.govresearchgate.net In HEK293 cells expressing GFP-tagged GR, 1µM of 20β-DHF was shown to cause the translocation of GR from the cytoplasm to the nucleus within 30 minutes, a timeframe comparable to that observed with cortisol. nih.govresearchgate.net This indicates that despite its lower binding affinity, 20-DHB can effectively initiate a key step in GR signaling.

Following nuclear translocation, the 20-DHB-GR complex can modulate gene expression. nih.govresearchgate.net 20β-DHF has been shown to induce the transcription of several GR-responsive genes in a concentration-dependent manner in A549 cells, including Insulin-like Growth Factor Binding Protein 1 (IGFBP1), Dual Specificity Phosphatase 1 (DUSP1), FK506-Binding Protein 51 (FKBP51), and Glucocorticoid-Induced Leucine Zipper (GILZ). researchgate.net Furthermore, 20β-DHF demonstrated the ability to suppress the TNFα-induced transcription of the inflammatory gene IL-1β, an effect that was blocked by the GR antagonist RU486, confirming the GR-mediated nature of this anti-inflammatory action. researchgate.net

Table 2: EC50 Values for 20β-Dihydrocortisol Induced Transcription of GR-Responsive Genes in A549 Cells

GeneEC50 (μM)
DUSP10.32
FKBP510.44
IGFBP10.51
GILZ1.25
Data represents the concentration of 20β-DHF required to achieve 50% of the maximal transcriptional induction. researchgate.net

The interaction of a ligand with a nuclear receptor influences the recruitment of co-regulator proteins, which in turn dictates the transcriptional output. A Microarray Assay for Real-time Co-regulator-Nuclear Receptor Interaction (MARCoNI) revealed that upon binding to GR, 20β-DHF recruits a significantly different profile of co-regulators compared to cortisol or the synthetic glucocorticoid dexamethasone. nih.govendocrine-abstracts.org Specifically, the 20β-DHF-GR complex recruited only 36% of the co-regulators that were recruited by the cortisol-GR complex. nih.govendocrine-abstracts.org This altered co-regulator recruitment profile likely contributes to the observed differences in agonist activity and the specific pattern of gene regulation induced by 20-DHB.

Receptor Translocation and Gene Transcription Induction

Mineralocorticoid Receptor (MR) Binding and Activation

In contrast to its weak activity at the GR, this compound is a potent agonist of the mineralocorticoid receptor (MR). endocrine-abstracts.orgresearchgate.net

In silico docking studies suggest that 20β-DHF and the primary mineralocorticoid, aldosterone (B195564), have similar interactions with the ligand-binding pocket of the human MR. nih.gov Functional assays confirm that 20-DHB is a full agonist at the murine MR, capable of activating the receptor to a similar extent as aldosterone. researchgate.netnih.gov However, a higher concentration of 20-DHB is required to achieve this activation compared to aldosterone, indicating lower potency. researchgate.netnih.gov

A dose-response curve in HEK293 cells expressing the murine MR showed that 20-DHB could fully activate the receptor with an EC50 of 8.5 x 10⁻⁸ M, whereas aldosterone had a much lower EC50 of 5.7 x 10⁻¹¹ M. researchgate.netnih.gov Despite this difference in potency, at a concentration of 100 nM, 20β-DHF induced a 2.4-fold activation of MR, which was comparable to the 2.9-fold induction by 100 nM cortisol at the same receptor. endocrine-abstracts.org This highlights that 20-DHB is a more potent agonist of the MR than it is of the GR. researchgate.net

Table 3: Comparative Agonist Potency of this compound and Aldosterone on Murine MR

CompoundEC50 (M)
This compound (20-DHB)8.5 x 10⁻⁸
Aldosterone5.7 x 10⁻¹¹
Data from HEK293 cells transiently transfected with murine MR. researchgate.netnih.gov

Upon binding to the MR, the 20β-DHF-MR complex recruits 93% of the co-regulators recruited by the aldosterone-MR complex. researchgate.net The recruitment profiles of both ligands are highly correlated, suggesting that they induce a similar conformational change in the receptor, leading to full agonism. researchgate.net

Structural Basis for Receptor Selectivity

The biological activity of a steroid hormone is fundamentally dictated by its ability to bind to and activate specific intracellular receptors. The structural conformation of this compound (20-DHB), a metabolite of corticosterone, influences its binding affinity and selectivity for glucocorticoid (GR) and mineralocorticoid receptors (MR). While corticosterone itself is a potent agonist for both GR and MR, the reduction of the C20-keto group to a hydroxyl group in 20-DHB alters its interaction with the ligand-binding pockets of these receptors.

The affinity of this compound for aldosterone receptors has been reported to be negligible, which is a key factor in its role in mineralocorticoid target tissues. natureblink.com This lack of affinity prevents it from interfering with aldosterone-mediated pathways.

Modulation of Local Glucocorticoid and Mineralocorticoid Signaling

The local concentration and activity of glucocorticoids in target tissues are not solely dependent on circulating hormone levels but are significantly modulated by intracellular metabolic enzymes. This enzymatic control, often termed a "prereceptor" or "pre-receptor" mechanism, ensures that the appropriate concentration of active hormone is available to bind to its receptor. nih.gov The conversion of biologically active glucocorticoids, such as corticosterone and cortisol, into less active metabolites is a primary mechanism for regulating local hormone action. nih.govwikipedia.org

One of the most well-characterized prereceptor control systems involves the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD). nih.gov This enzyme exists in two main isoforms: 11β-HSD1, which predominantly acts as a reductase to generate active cortisol from cortisone (B1669442), and 11β-HSD2, which inactivates cortisol to cortisone, thereby protecting the mineralocorticoid receptor from illicit occupation by glucocorticoids. nih.govwikipedia.org In addition to the 11β-HSD system, the metabolism of corticosterone to this compound represents another layer of prereceptor regulation, particularly in certain species and tissues. natureblink.com

In many mammalian tissues, the 11β-HSD system is the principal regulator of local glucocorticoid concentrations. nih.gov However, in avian species, the metabolism of corticosterone via 20-hydroxysteroid dehydrogenase (20-HSD) to form this compound appears to be a significant alternative or complementary pathway. natureblink.com In tissues like the chicken kidney and intestine, both 11β-HSD and 20-HSD activities are present. natureblink.comnih.gov The conversion of corticosterone to this compound, a metabolite with low affinity for mineralocorticoid receptors, may serve a similar protective function as 11β-HSD2, facilitating aldosterone's access to its receptor in the presence of much higher circulating levels of corticosterone. natureblink.com

Studies in avian intestine have revealed that corticosterone can be metabolized to 11-dehydrocorticosterone (B106187) in the presence of NAD+ or NADP+, while in the presence of NADPH, this compound and 11-dehydro-20-dihydrocorticosterone are formed. nih.gov This suggests a complex interplay between the co-substrate availability and the activities of 11β-HSD and 20-HSD in determining the local steroid milieu. The physiological significance of 20-HSD in avian tissues is thought to be a mechanism to prevent corticosterone from binding to mineralocorticoid receptors. natureblink.com

In some cases, the metabolites of one pathway can be substrates for the other. For instance, 11-dehydrocorticosterone, the product of 11β-HSD activity, can be converted to 11-dehydro-20-dihydrocorticosterone. nih.gov This indicates a coordinated enzymatic network that fine-tunes steroid hormone signaling.

Prereceptor Control Mechanisms

Role in Animal Models and Biological Systems

Research in avian species, particularly chickens, has provided significant insights into the role of this compound. In the chicken intestine, corticosterone is metabolized to this compound by the enzyme 20-hydroxysteroid dehydrogenase (20-HSD). nih.gov This is in contrast to the mammalian intestine where 11β-HSD is the predominant enzyme for corticosterone metabolism. nih.gov The activity of 20-HSD in the avian intestine is distributed homogeneously and does not appear to correlate with the mineralocorticoid sensitivity of different intestinal segments. nih.gov It is hypothesized that the role of 20-HSD in the avian gut is to enable aldosterone to bind to mineralocorticoid receptors by reducing the local concentration of corticosterone. nih.gov

In chicken ovarian follicles, follicular tissue has been shown to convert corticosterone to metabolites, with the primary metabolite identified as 20β-dihydrocorticosterone. core.ac.uk This conversion occurs in a time-dependent manner. core.ac.uk Despite this metabolic activity, even high concentrations of corticosterone did not inhibit the synthesis of reproductive hormones such as progesterone (B1679170) and androstenedione (B190577) in vitro. core.ac.uk This suggests that the degradation of corticosterone to 20β-dihydrocorticosterone by follicular cells does not significantly impair their steroidogenic capacity. core.ac.uk

The activity of 20-HSD, the enzyme responsible for producing this compound, is abundant in the chicken kidney and intestine, with lower levels found in the liver and testis, and low levels in the brain and ovaries. nih.gov

Table 1: 20-Hydroxysteroid Dehydrogenase (20-HSD) Activity in Various Chicken Tissues

Tissue20-HSD Activity LevelReference
KidneyAbundant nih.gov
IntestineAbundant nih.gov
LiverLower nih.gov
TestisLower nih.gov
BrainLow nih.gov
OvariesLow nih.gov

In rodent models, the study of this compound has shed light on its role in metabolic regulation. Carbonyl reductase 1 (Cbr1) has been identified as an enzyme that catalyzes the conversion of corticosterone to 20β-dihydrocorticosterone (20β-DHB). nih.gov Cbr1 is upregulated in the adipose tissue of obese mice. universiteitleiden.nlnih.gov

Studies have demonstrated that 20β-DHB can activate both glucocorticoid and mineralocorticoid receptors in adipose tissue. nih.govebi.ac.uk Systemic administration of 20β-DHB to wild-type mice was found to induce glucose intolerance. nih.govebi.ac.uk This effect was mitigated by the use of both glucocorticoid and mineralocorticoid receptor antagonists, indicating that 20β-DHB exerts its effects through both receptor types. nih.govebi.ac.uk

In lean male mice with a single functional allele for Cbr1 (haploinsufficient), lower fasting glucose and improved glucose tolerance were observed compared to their wild-type littermates. ebi.ac.uk This improvement was abolished by the administration of 20β-DHB, further supporting the role of the Cbr1/20β-DHB pathway in glucose homeostasis. ebi.ac.uk These findings suggest that Cbr1-mediated generation of 20β-dihydrocorticosterone is a novel pathway that modulates glucocorticoid action and can impact metabolic health. universiteitleiden.nlnih.gov

Table 2: Effects of 20β-Dihydrocorticosterone (20β-DHB) in Rodent Models

FindingModel SystemReference
Activates glucocorticoid and mineralocorticoid receptors in adipose tissue.Murine nih.govebi.ac.uk
Systemic administration induces glucose intolerance.Wild-type mice nih.govebi.ac.uk
Cbr1 haploinsufficiency improves glucose tolerance in lean male mice.Cbr1 haploinsufficient mice ebi.ac.uk
Administration of 20β-DHB abolishes improved glucose tolerance in Cbr1 haploinsufficient mice.Cbr1 haploinsufficient mice ebi.ac.uk

Ex Vivo Tissue Explant and Cell Culture Systems

The investigation of this compound (20-DHB) and its human equivalent, 20β-dihydrocortisol (20β-DHF), in controlled laboratory environments has been crucial to understanding their mechanisms of action. In vitro studies, which include cell culture systems, have been instrumental. For instance, research has shown that the enzyme Carbonyl Reductase 1 (Cbr1) converts corticosterone into 20β-DHB. nih.gov This metabolite has been identified as a weak agonist of both human and murine glucocorticoid receptors (GR). nih.gov

Studies utilizing adipose tissue have demonstrated that 20β-DHB can activate both glucocorticoid and mineralocorticoid receptors. nih.govnih.gov The actions of 20β-DHB on corticosteroid receptors in adipose tissue have been explored through a combination of in silico, in vitro, and transcriptomic techniques, providing a multi-faceted understanding of its function at the cellular level. nih.gov Furthermore, research on cultured adipocytes has been used to investigate the effects of hormones like ACTH, which can influence the expression of proteins involved in thermogenesis, a process modulated by glucocorticoids. hasekidergisi.com

Explant culture systems, which involve maintaining fragments of tissue ex vivo, offer a model that preserves the complex cellular architecture of the original organ. veterinaryworld.orgfrontiersin.org These systems, such as those for intestinal or lung tissue, allow for the study of tissue responses in a controlled environment, measuring endpoints like gene expression and the release of signaling molecules. frontiersin.orgreprocell.com While direct studies naming this compound in explant systems are not prominent in the provided results, the techniques are well-established for investigating the metabolism and effects of steroids like cortisol in tissues such as the trabecular meshwork. arvojournals.org The methodology of using tissue explants is a valuable tool for examining the effects of various compounds on the gastrointestinal tract and other tissues. adelaide.edu.au

Association with Metabolic and Endocrine States

The concentration and metabolism of this compound and its related compounds are closely linked to various metabolic and endocrine conditions.

Alterations in Glucocorticoid Metabolite Profiles in Specific Conditions (e.g., Hypercorticoidism, Obesity)

Hypercortisolism, the state of excessive tissue exposure to glucocorticoids, leads to Cushing's syndrome and is associated with a range of metabolic disturbances. hasekidergisi.comnih.gov Studies have identified significant changes in glucocorticoid metabolite profiles in such conditions. In a patient with Cushing's disease (a form of hypercortisolism), the urinary excretion rates of 20α- and 20β-dihydrocortisol (20-DHF) were found to be substantially elevated compared to reference values, even when urinary free cortisol was low. nih.gov This suggests that measuring these metabolites could be a sensitive marker for diagnosing hypercortisolemic states. nih.gov

Obesity is another condition strongly associated with altered glucocorticoid metabolism. nih.govoup.com The enzyme Carbonyl Reductase 1 (CBR1), which produces 20β-DHF from cortisol, is upregulated in the adipose tissue of obese humans, horses, and mice. nih.govnih.gov Research has shown that urinary excretion of 20β-DHF is increased in obese humans and horses. nih.govresearchgate.net In obese men, 20β-DHF accounted for about 3% of total urinary cortisol metabolites and its excretion was significantly higher compared to lean individuals. nih.gov Similarly, in horses, 20β-DHF constituted approximately 60% of total glucocorticoid metabolites in urine and was also increased in obesity. nih.govresearchgate.net Plasma concentrations of 20β-DHF, but not cortisol, were also found to be higher in obese horses compared to their lean counterparts. nih.govresearchgate.net

ConditionSpeciesFindingSource
Cushing's Disease (Hypercortisolism)HumanPatient had significantly increased urinary excretion of 20α-DHF (1455 nmol/24h) and 20β-DHF (330 nmol/24h) compared to median reference values (174 and 111 nmol/24h, respectively). nih.gov
ObesityHumanUrinary excretion of 20β-DHF is higher in obese (BMI >25) men compared to lean (BMI <25) men. nih.gov
CBR1, the enzyme producing 20β-DHF, is upregulated in adipose tissue of obese individuals. nih.gov
HorseUrinary excretion of 20β-DHF is significantly higher in obese horses. nih.govresearchgate.net
Plasma concentrations of 20β-DHF are significantly higher in obese horses compared to lean horses. nih.govresearchgate.net

Impact on Glucose Homeostasis in Preclinical Models

Preclinical studies using mouse models have established a clear link between this compound and the regulation of blood sugar. Systemic administration of 20β-DHB to wild-type mice was shown to induce glucose intolerance. nih.gov This detrimental effect on glucose regulation was mitigated by the use of both glucocorticoid and mineralocorticoid receptor antagonists, indicating that 20β-DHB acts through both of these receptor types to impair glucose homeostasis. nih.govnih.gov

Further research has explored the role of the enzyme Cbr1, which synthesizes 20β-DHB. nih.gov These studies highlight Cbr1 as a novel regulator of glucose homeostasis, particularly in the lean state. nih.gov In lean male mice, a partial deficiency of Cbr1 (haploinsufficiency) resulted in lower fasting glucose and improved glucose tolerance compared to control littermates. nih.gov Conversely, overexpressing Cbr1 specifically in the adipose tissue of lean male and female mice led to worsened glucose tolerance and higher fasting glucose levels. nih.govnih.gov Interestingly, these effects of Cbr1 manipulation on glucose regulation were not observed after the mice were made obese through high-fat feeding. nih.govnih.gov

Preclinical ModelIntervention/StateObserved Impact on Glucose HomeostasisSource
Wild-type miceSystemic administration of 20β-DHBInduced glucose intolerance. nih.govnih.gov
Lean male miceCbr1 haploinsufficiency (reduced Cbr1)Lower fasting glucose and improved glucose tolerance. nih.gov
Adipose tissue overexpression of Cbr1Worsened glucose tolerance and higher fasting glucose. nih.govnih.gov
Lean female miceAdipose tissue overexpression of Cbr1Worsened glucose tolerance and higher fasting glucose. nih.govnih.gov
Obese mice (high-fat diet)Cbr1 haploinsufficiency or adipose overexpressionDid not affect glucose dyshomeostasis induced by the diet. nih.govnih.gov

Advanced Methodologies for Research on 20 Dihydrocorticosterone

In Vitro and Ex Vivo Assay Systems

To understand the biological function of 20-Dihydrocorticosterone, researchers employ various in vitro and ex vivo assay systems. These assays are designed to measure the compound's interaction with specific receptors and its metabolism by enzymes.

Cell-based reporter assays are a powerful tool for determining whether a compound can activate or inhibit a specific signaling pathway, often initiated by a nuclear receptor. bio-connect.nlnih.gov These assays use host cells (e.g., mammalian cells) that are engineered to express a receptor of interest and a reporter gene. nih.govthermofisher.com The reporter gene is under the control of a promoter that contains response elements for the specific receptor. nih.gov

Commonly used reporter genes include firefly luciferase and β-galactosidase. nih.gov The general principle is as follows: if this compound binds to and activates the target receptor, the receptor-ligand complex will bind to the response element on the promoter and drive the expression of the reporter gene. promega.ro The resulting protein (e.g., luciferase) produces a measurable signal (e.g., light) upon the addition of a substrate. bio-connect.nlindigobiosciences.com The intensity of this signal is proportional to the degree of receptor activation. bio-connect.nl These assays can be used in a high-throughput format to screen for agonist or antagonist activity and to determine the potency of the compound. bio-connect.nl

Assay TypePrincipleInformation GainedExample Application
Cell-Based Reporter AssayA ligand activates an engineered receptor, driving the expression of a reporter gene (e.g., luciferase), which produces a quantifiable signal. nih.govpromega.roFunctional activity (agonist/antagonist) of a compound on a specific receptor; potency (EC50/IC50). bio-connect.nlScreening this compound for activity at glucocorticoid or mineralocorticoid receptors.
Enzymatic Activity AssayMeasures the rate of a specific enzyme-catalyzed reaction by monitoring the consumption of a substrate or the formation of a product. sigmaaldrich.comEnzyme kinetics (Vmax, Km); identification of enzymes that metabolize the compound.Characterizing the activity of 20β-hydroxysteroid dehydrogenase using this compound as a potential product or substrate. nih.govnih.gov

Enzymatic activity assays are performed to identify and characterize the enzymes that metabolize this compound or are involved in its synthesis. sigmaaldrich.com These assays can be conducted using purified, recombinant enzymes or complex mixtures like cell lysates or tissue homogenates. nih.govnih.gov

For example, the enzyme 20β-hydroxysteroid dehydrogenase (20β-HSDH) catalyzes the conversion of cortisol to 20β-dihydrocortisol. nih.govnih.gov To study this enzyme, researchers have cloned the gene for 20β-HSDH, overexpressed it in a host system (like E. coli), and purified the recombinant protein. nih.govnih.gov The activity of the purified enzyme can then be assayed by incubating it with its substrate (e.g., cortisol) and necessary cofactors (e.g., NADH), and then measuring the formation of the product (20β-dihydrocortisol) over time, often using HPLC or LC-MS analysis. nih.gov Similarly, assays can be run using whole-cell lysates from bacteria or mammalian cells known to express the enzyme to confirm the activity in a more complex biological context. nih.gov These assays are fundamental for elucidating the metabolic pathways in which this compound is involved.

Enzymatic Activity Assays using Recombinant Proteins or Cell Lysates

Computational and Structural Biology Approaches

Computational methods like molecular docking and molecular dynamics (MD) simulations are indispensable tools for predicting and analyzing the interaction between a ligand, such as this compound, and its receptor at an atomic level. nih.govuu.nl Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mode of interaction. nih.govnih.gov MD simulations build upon this by simulating the movements of atoms in the ligand-receptor complex over time, offering a view of the dynamic stability and conformational changes involved in the binding process. biorxiv.orgfrontiersin.org

In the context of this compound, these techniques have been pivotal in understanding its function as a steroid hormone.

Interaction with Glucocorticoid Receptor (GR): Docking calculations for 20β-dihydrocortisol (20β-DHF), a closely related C21 steroid, revealed a binding pose within the GR ligand-binding site that is very similar to that of cortisol. nih.gov The simulations showed that both ligands form hydrogen bonds with the same key amino acid residues: Arg611, Gln570, Asn564, and Thr739. nih.gov A notable difference is that the 20β-hydroxyl group of 20β-DHF acts as a hydrogen bond donor, whereas the C20 carbonyl group of cortisol is a hydrogen bond acceptor. nih.gov

Interaction with Mineralocorticoid Receptor (MR): In silico modeling was also used to compare the binding of 20β-DHF and the potent mineralocorticoid, aldosterone (B195564), to the human mineralocorticoid receptor. nih.gov These computational studies are crucial for generating hypotheses about the compound's potential to activate MR, which were subsequently confirmed by in vitro experiments showing 20β-DHB is a full agonist of the MR. nih.gov

The table below summarizes the key interactions identified through molecular docking of 20β-dihydrocortisol with the Glucocorticoid Receptor.

Feature20β-Dihydrocortisol (20β-DHF)Cortisol
Binding Pose Similar to Cortisol-
Hydrogen Bond Interactions Arg611, Gln570, Asn564, Thr739Arg611, Gln570, Asn564, Thr739
Interaction at C20 Position Hydroxyl group acts as H-bond donorCarbonyl group acts as H-bond acceptor
Source: nih.gov

Determining the three-dimensional structure of enzymes is fundamental to understanding their function, and X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for this purpose. gsdinternational.comsci-hub.senih.gov X-ray crystallography involves diffracting X-rays off an ordered crystal of a protein to determine the arrangement of its atoms. sci-hub.senih.gov Cryo-EM involves flash-freezing purified proteins in solution and imaging them with an electron microscope to reconstruct a 3D model. nih.govrsc.org

These methods have been applied to elucidate the structure of enzymes responsible for producing this compound metabolites. A key example is the structural characterization of 20β-hydroxysteroid dehydrogenase (20β-HSDH) from the gut bacterium Bifidobacterium adolescentis, an enzyme that converts cortisol to 20β-dihydrocortisol. nih.gov

Researchers successfully solved the crystal structure of this bacterial 20β-HSDH, providing critical insights:

Apo-form Structure: The structure of the enzyme without its cofactor was determined at a resolution of 2.2 Å. nih.gov

Binary Complex Structure: The structure of the enzyme bound to its cofactor NADH was resolved at 2.0 Å. nih.gov

These high-resolution structures revealed a long, flexible N-terminal domain crucial for the enzyme's stability and identified the specific amino acid residues that form the substrate-binding pocket. nih.gov This structural information is vital for understanding the enzyme's catalytic mechanism and its specificity for substrates like cortisol. nih.gov While the structure of the human enzyme Carbonyl Reductase 1 (CBR1), which also produces 20β-dihydrocorticosterone, has been studied, the detailed structural analysis of bacterial 20β-HSDH provides a valuable model for the broader class of enzymes involved in this metabolic pathway. nih.govmdpi.com

X-ray Crystallography and Cryo-EM for Enzyme Structure Elucidation

Mutagenesis and Advanced Animal Models

This approach has been instrumental in dissecting the function of enzymes that synthesize this compound metabolites. In the study of the 20β-hydroxysteroid dehydrogenase (20β-HSDH) from Bifidobacterium adolescentis, site-directed mutagenesis was used in conjunction with structural data from X-ray crystallography. nih.gov By systematically replacing specific amino acids within the proposed active site and observing the effect on enzyme activity and substrate binding, researchers were able to:

Identify the Substrate-Binding Pocket: Confirm the precise residues that interact with the steroid substrate. nih.gov

Propose a Catalytic Mechanism: Elucidate how the enzyme, with its cofactor NADH, facilitates the chemical reduction of the C-20 carbonyl group on cortisol to produce 20β-dihydrocortisol. nih.gov

Investigate Domain Function: Future studies using targeted mutagenesis could clarify the role of residues in the flexible N-terminal region in maintaining the enzyme's stability and activity. nih.gov

These studies provide a detailed mechanistic understanding of how this compound is produced, which is essential for developing potential inhibitors or engineering enzymes with altered specificities. nih.gov

Genetically engineered animal models, such as knockout and transgenic mice, are powerful tools for investigating the physiological and pathophysiological roles of specific genes and their protein products in vivo. frontiersin.orgcyagen.com Knockout models involve deleting a specific gene, while overexpression (transgenic) models involve inserting an extra copy of a gene to increase its expression, often in a tissue-specific manner. cyagen.com

These models have been crucial for understanding the systemic role of this compound. The enzyme Carbonyl Reductase 1 (Cbr1) converts corticosterone (B1669441) into 20β-dihydrocorticosterone (20β-DHB). nih.gov By creating mouse models with altered Cbr1 expression, researchers have uncovered its significant impact on metabolism. ebi.ac.uknih.gov

Key findings from these models include:

Cbr1 Knockdown (Haploinsufficient) Mice: Lean male mice with one non-functional copy of the Cbr1 gene (effectively reducing its expression) exhibited lower fasting glucose and improved glucose tolerance compared to their wild-type littermates. ebi.ac.uknih.gov This metabolic benefit was reversed when the mice were administered 20β-DHB, directly linking the phenotype to the absence of this specific metabolite. ebi.ac.uk

Adipose-Specific Cbr1 Overexpression Mice: Conversely, mice engineered to overexpress Cbr1 specifically in their adipose tissue showed worsened glucose tolerance. nih.gov

The table below summarizes the metabolic phenotypes observed in these genetically engineered mouse models.

ModelGenetic ModificationKey PhenotypeImplication
Cbr1 Knockdown Global haploinsufficiency (Cbr1+/-)Improved glucose tolerance and lower fasting glucose in lean males.Cbr1-mediated production of 20β-DHB impairs normal glucose homeostasis.
Cbr1 Overexpression Adipose tissue-specific overexpressionWorsened glucose tolerance in both lean male and female mice.Increased local production of 20β-DHB in fat tissue is sufficient to disrupt systemic glucose metabolism.
Source: ebi.ac.uknih.gov

These advanced animal models unequivocally demonstrate that the Cbr1-mediated conversion of corticosterone to 20β-dihydrocorticosterone is not a passive metabolic step but an active physiological process that helps regulate glucocorticoid action and influences systemic glucose homeostasis. nih.gov

Future Directions in 20 Dihydrocorticosterone Research

Elucidation of Remaining Uncharacterized 20-Reducing Enzymes

While some enzymes responsible for the reduction of the 20-oxo group of corticosteroids have been identified, a complete picture of the enzymatic machinery is still lacking. The conversion of corticosteroids at the C20 position is catalyzed by a diverse group of pyridine (B92270) nucleotide-dependent 20α-hydroxysteroid dehydrogenases (20α-HSDs) and 20β-hydroxysteroid dehydrogenases (20β-HSDs). biorxiv.orgnih.gov

In humans, enzymes belonging to the aldo-keto reductase (AKR) superfamily, such as AKR1C1, are known to possess 20α-HSD activity, primarily converting progesterone (B1679170) to the less active 20α-hydroxyprogesterone. oup.comnih.govulb.ac.be However, the full range of endogenous substrates for these enzymes and their specific roles in 20-DHC formation require further investigation. For instance, while AKR1C1 has established 20-ketosteroid reductase activity, its specific contribution to 20-dihydrocorticosterone synthesis in various tissues is not fully understood. nih.gov

Furthermore, research in avian species has revealed the presence of 20β-HSD activity in tissues like the intestine and kidney, which is not as prominent in mammals. natureblink.comnih.govnatureblink.com This suggests the existence of different regulatory systems for corticosteroid signals across species. In fish, a novel 20β-HSD type 2 has been identified that is involved in the catabolism of cortisol. researchgate.net The search for and characterization of as-yet-unknown human enzymes with 20-reducing capabilities, particularly those responsible for the formation of 20β-dihydrocorticosterone, is a critical future direction.

Detailed Understanding of Stereoisomer-Specific Biological Activities

This compound exists as two stereoisomers: 20α-dihydrocorticosterone (20α-DHC) and 20β-dihydrocorticosterone (20β-DHC). These isomers, which differ only in the spatial arrangement of the hydroxyl group at the C20 position, may possess distinct biological activities. scribd.comwikipedia.org A comprehensive understanding of these differences is essential.

For example, in toad bladder, this compound was found to inhibit vasopressin-stimulated water flow, while corticosterone (B1669441) and other metabolites did not have this effect. nih.gov Conversely, both corticosterone and this compound stimulated sodium transport. nih.gov Recent studies have shown that 20β-DHB can activate both the glucocorticoid and mineralocorticoid receptors in adipose tissue, influencing glucose homeostasis. ebi.ac.uk

The biological activities of the 20α- and 20β-isomers of other corticosteroids are also being explored. For instance, 20β-dihydrocortisol has been found at increased levels in the cerebrospinal fluid of patients with secondary progressive multiple sclerosis and in the plasma of hypertensive individuals. mdpi.comscienceopen.comnih.gov The formation of 20α-dihydrocortisol is associated with Cushing's syndrome, but its physiological and pathophysiological roles are not well understood. biorxiv.orgbiorxiv.orgresearchgate.net Future research must focus on systematically evaluating the receptor binding affinities, and the genomic and non-genomic effects of both 20α-DHC and 20β-DHC in various cell types and tissues to delineate their specific physiological and pathological roles.

Integrated Omics Approaches for Comprehensive Metabolic Profiling

To gain a holistic understanding of this compound's role in the body, future research will need to employ integrated "omics" approaches. mdpi.comnih.govresearchgate.net This involves combining genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the metabolic pathways and networks involving this steroid.

Metabolomics, the large-scale study of small molecules, has already proven useful in identifying changes in steroid profiles in various conditions. mdpi.comnih.gov For instance, metabolomic analysis of cerebrospinal fluid has identified 20β-dihydrocortisol as a potential biomarker for distinguishing between different stages of multiple sclerosis. scienceopen.comnih.gov By integrating metabolomic data with genomic data (to identify genetic variations in steroid-metabolizing enzymes), transcriptomic data (to measure the expression of these enzymes), and proteomic data (to quantify the enzyme levels), researchers can build detailed models of steroid metabolism. nih.gov

This integrated approach will be crucial for understanding how factors like diet, disease, and drug treatments influence the production and activity of this compound. mdpi.comfrontiersin.org It will also aid in the discovery of new biomarkers for diseases related to steroid metabolism. nih.gov

Unveiling Novel Regulatory Mechanisms in Steroidogenesis and Metabolism

The production of this compound is part of the broader network of steroidogenesis and steroid metabolism. nih.govgfmer.chwikipathways.org Future research should aim to uncover the novel regulatory mechanisms that control the enzymes responsible for its synthesis and breakdown. This includes investigating how the expression and activity of 20-reducing enzymes are regulated at the genetic and cellular levels.

The interconversion between active and inactive steroid hormones is a key regulatory step. nih.gov For example, 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes regulate the activity of glucocorticoids. natureblink.comnih.gov Understanding how 20-HSDs are regulated in concert with other steroidogenic enzymes will provide a more complete picture of corticosteroid action.

Furthermore, the regulation of these enzymes can be tissue-specific, leading to different metabolic outcomes in different parts of the body. natureblink.com For example, in avian intestine, the metabolism of corticosterone is different from that in mammals, suggesting distinct regulatory systems. nih.gov Investigating these tissue-specific regulatory mechanisms will be key to understanding the diverse roles of this compound.

Exploring the Full Spectrum of Microbiome-Host Interactions Involving this compound

The gut microbiome plays a significant role in steroid metabolism, and its interaction with the host endocrine system is a rapidly growing area of research. biorxiv.orgresearchgate.netnyu.edunih.govnih.govnih.gov Gut bacteria possess a wide array of steroid-metabolizing enzymes, including hydroxysteroid dehydrogenases (HSDs), that can modify host steroids. researchgate.netnih.gov

For instance, certain species of gut bacteria, such as Clostridium scindens, can convert cortisol to 20α-dihydrocortisol. biorxiv.orgresearchgate.netnih.govillinois.edu This conversion can act as a "metabolic switch," diverting cortisol away from pathways that produce androgens. biorxiv.org Other bacteria, like Butyricicoccus desmolans and Bifidobacterium adolescentis, are capable of producing the stereoisomer 20β-dihydrocortisol. nih.govillinois.edu

Future research must delve deeper into these microbiome-host interactions. This includes identifying the full range of bacterial species and enzymes involved in this compound metabolism. nih.govnih.gov It is also crucial to understand how diet and other factors shape the gut microbiome and, consequently, influence the production of 20-DHC and its stereoisomers. ufv.br Elucidating these interactions could open up new therapeutic avenues for modulating steroid hormone levels and their effects on the host. biorxiv.orgresearchgate.net

Q & A

Q. What are the primary biological roles of 20-Dihydrocorticosterone, and how are these roles experimentally validated?

this compound, a steroid derivative, is hypothesized to play roles in glucocorticoid or mineralocorticoid signaling pathways. To validate its biological activity, researchers typically employ in vitro receptor-binding assays (e.g., competitive displacement assays with radiolabeled ligands) and in vivo models assessing physiological responses (e.g., stress response modulation). Key considerations include:

  • Receptor specificity : Use purified receptors (e.g., glucocorticoid receptor isoforms) to minimize cross-reactivity .
  • Dose-response curves : Establish linearity and potency thresholds using standardized protocols .
  • Negative controls : Include steroid-free conditions to confirm assay validity .

Q. What analytical methods are recommended for detecting and quantifying this compound in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. Methodological steps include:

  • Sample preparation : Solid-phase extraction to remove interfering lipids/proteins .
  • Internal standards : Deuterated analogs (e.g., d4-20-Dihydrocorticosterone) to correct for matrix effects .
  • Validation parameters : Assess accuracy (>90%), precision (CV <15%), and lower limit of quantification (LLOQ) in relevant matrices (e.g., plasma, tissue homogenates) .

Q. How can researchers ensure the reproducibility of synthesis protocols for this compound?

Reproducibility requires strict adherence to documented synthetic pathways and characterization

  • Stepwise documentation : Include reaction conditions (temperature, solvent ratios, catalysts) and intermediate purification steps (e.g., column chromatography) .
  • Spectroscopic validation : Report NMR (¹H, ¹³C) and HRMS data for intermediates and final products .
  • Batch records : Disclose purity (>97% by HPLC) and stability data (e.g., degradation under light/temperature) .

Advanced Research Questions

Q. How should conflicting data on this compound’s metabolic stability be reconciled in preclinical studies?

Contradictions in metabolic half-life (e.g., liver microsomal assays vs. in vivo pharmacokinetics) may arise from:

  • Species-specific metabolism : Compare data across models (e.g., murine vs. human hepatocytes) .
  • Experimental variability : Standardize incubation conditions (e.g., NADPH concentration, microsomal protein content) .
  • Data synthesis : Apply meta-analytical frameworks to quantify heterogeneity and identify outliers .

Q. What strategies are effective in designing dose-response studies to elucidate this compound’s biphasic effects?

Biphasic responses (e.g., low-dose activation vs. high-dose inhibition) require:

  • Non-linear modeling : Use sigmoidal or bell-shaped curves (e.g., four-parameter logistic models) .
  • Endpoint selection : Include both genomic (e.g., mRNA expression) and non-genomic (e.g., kinase activation) markers .
  • Power analysis : Ensure adequate sample size (n ≥ 6 per group) to detect U-shaped trends .

Q. How can researchers address the challenge of off-target interactions in this compound pharmacological profiling?

To mitigate off-target effects:

  • High-throughput screening : Utilize panels of nuclear receptors (e.g., AR, ER) and enzymes (e.g., CYP450 isoforms) .
  • Computational docking : Predict binding affinities to structurally related receptors using molecular dynamics simulations .
  • Functional assays : Validate selectivity via transcriptional reporter assays (e.g., luciferase under receptor-specific promoters) .

Q. What methodological frameworks are suitable for systematic reviews of this compound’s therapeutic potential?

Adhere to PRISMA guidelines for systematic reviews:

  • Search strategy : Combine terms (e.g., “this compound” AND “anti-inflammatory”) across databases (PubMed, EMBASE) with Boolean operators .
  • Risk of bias assessment : Use tools like SYRCLE for animal studies or GRADE for clinical relevance .
  • Data extraction : Tabulate outcomes (e.g., IC₅₀ values, adverse events) and study limitations .

Methodological Tables

Q. Table 1. Key Parameters for LC-MS/MS Quantification of this compound

ParameterRecommended ValueRationaleReference
Column TypeC18 (2.1 × 50 mm)Optimal retention for steroids
Ionization ModeESI (+)Enhanced ionization efficiency
LLOQ0.1 ng/mLSufficient for plasma/tissue levels

Q. Table 2. Common Pitfalls in Receptor-Binding Assays

PitfallMitigation StrategyReference
Ligand DegradationPre-incubate with protease inhibitors
Non-specific BindingInclude excess cold ligand in control wells
Receptor InstabilityUse fresh lysates and minimize freeze-thaw

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.